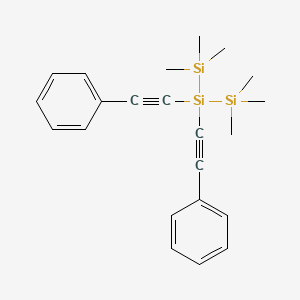
1,1,1,3,3,3-Hexamethyl-2,2-bis(phenylethynyl)trisilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,3,3,3-Hexamethyl-2,2-bis(phenylethynyl)trisilane is an organosilicon compound characterized by its unique structure, which includes three silicon atoms and two phenylethynyl groups. This compound is known for its stability and versatility in various chemical reactions, making it a valuable component in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,3-Hexamethyl-2,2-bis(phenylethynyl)trisilane typically involves the reaction of hexamethyldisilane with phenylacetylene under specific conditions. The reaction is often catalyzed by transition metals such as palladium or platinum, which facilitate the coupling of the phenylethynyl groups to the silicon atoms. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
化学反応の分析
Types of Reactions: 1,1,1,3,3,3-Hexamethyl-2,2-bis(phenylethynyl)trisilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the phenylethynyl groups to phenylethyl groups, often using hydrogenation catalysts.
Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation reactions.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Phenylethyl-substituted silanes.
Substitution: Halogenated silanes and other organosilicon derivatives.
科学的研究の応用
1,1,1,3,3,3-Hexamethyl-2,2-bis(phenylethynyl)trisilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s stability and reactivity make it useful in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a component of therapeutic agents.
Industry: It is employed in the production of high-performance materials, such as silicone resins and coatings, due to its excellent thermal and chemical stability.
作用機序
The mechanism by which 1,1,1,3,3,3-Hexamethyl-2,2-bis(phenylethynyl)trisilane exerts its effects is primarily through its ability to participate in various chemical reactions. The phenylethynyl groups provide sites for further functionalization, while the silicon atoms offer stability and resistance to degradation. The compound can interact with molecular targets through covalent bonding, coordination with metal catalysts, and other interactions that facilitate its use in synthesis and material science.
類似化合物との比較
1,1,1,3,3,3-Hexamethyldisilazane: Another organosilicon compound with similar stability and reactivity, used in silylation reactions and as a precursor in chemical vapor deposition processes.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent and in hydrosilylation reactions.
Uniqueness: 1,1,1,3,3,3-Hexamethyl-2,2-bis(phenylethynyl)trisilane is unique due to the presence of phenylethynyl groups, which provide additional reactivity and functionalization options compared to other organosilicon compounds. This makes it particularly valuable in the synthesis of complex molecules and advanced materials.
特性
CAS番号 |
825626-71-9 |
|---|---|
分子式 |
C22H28Si3 |
分子量 |
376.7 g/mol |
IUPAC名 |
bis(2-phenylethynyl)-bis(trimethylsilyl)silane |
InChI |
InChI=1S/C22H28Si3/c1-23(2,3)25(24(4,5)6,19-17-21-13-9-7-10-14-21)20-18-22-15-11-8-12-16-22/h7-16H,1-6H3 |
InChIキー |
POJHOSPUKDMWDG-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)[Si](C#CC1=CC=CC=C1)(C#CC2=CC=CC=C2)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ol](/img/structure/B14227972.png)
![[(4-Acetyl-5-methyl-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B14227978.png)
![2-Furancarboxylic acid, 5-[(1S)-1-amino-2-phenylethyl]-, trifluoroacetate](/img/structure/B14227984.png)
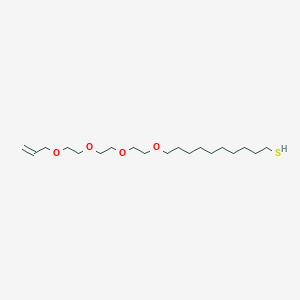
![1,3-Propanediamine, N,N-dimethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-](/img/structure/B14227996.png)
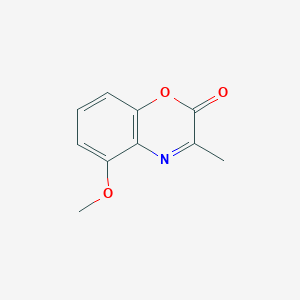
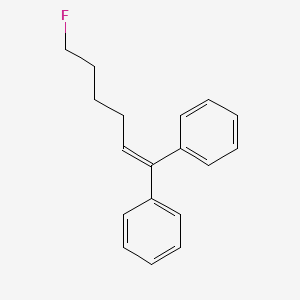
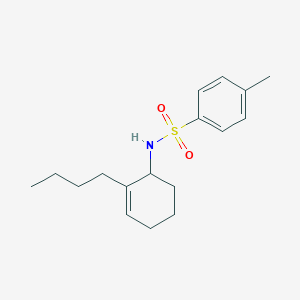
![Benzoic acid,2-[4-[[(2S)-3-[4-[1-carboxy-2-(cyclopropylamino)-2-oxoethoxy]phenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]aMino]butoxy]-6-hydroxy-,1-Methyl ester](/img/structure/B14228024.png)
![4-[4,6-Bis(4-fluorophenyl)-1,3,5-triazin-2(1H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14228029.png)
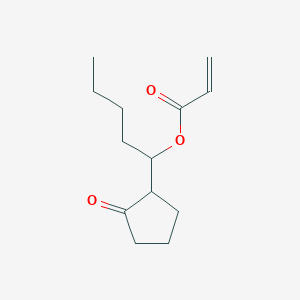
![([1,1'-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide](/img/structure/B14228039.png)
![(E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride](/img/structure/B14228042.png)
propanedioate](/img/structure/B14228060.png)
